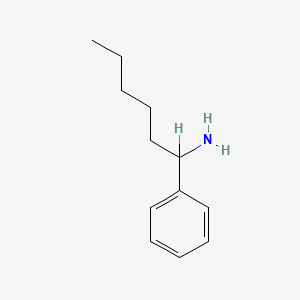

1-Phenylhexan-1-amine

Description

Historical Context and Significance in Organic Chemistry

The journey of 1-Phenylhexan-1-amine is deeply rooted in the broader history of α-arylalkylamine synthesis. The development of methods to create chiral amines has been a long-standing focus in organic chemistry due to their prevalence in biologically active compounds and their utility as chiral auxiliaries and ligands. rsc.org Early synthetic strategies for similar structures often relied on classical resolution methods, which, while effective, are inherently limited to a 50% theoretical yield.

Current Research Landscape and Emerging Trends in Phenylhexylamine Chemistry

The contemporary research landscape for this compound and related phenylhexylamines is characterized by a strong emphasis on efficient and sustainable synthetic methodologies. Key trends include the development of catalytic asymmetric synthesis and the application of biocatalysis.

Catalytic Asymmetric Synthesis: Modern organic synthesis heavily relies on catalytic methods to produce enantiomerically pure compounds. For the synthesis of chiral amines like this compound, transition metal-catalyzed asymmetric hydrogenation and reductive amination are prominent strategies. acs.org These methods offer high enantioselectivity and are often more efficient than classical resolution techniques. The development of novel chiral ligands and catalysts continues to be an active area of research to improve the scope and efficiency of these transformations.

Biocatalysis and Chemoenzymatic Approaches: Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity under mild reaction conditions. bohrium.com Amine transaminases (ATAs) are a particularly important class of enzymes for this purpose, as they can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. bohrium.comrug.nl The combination of chemical and enzymatic steps, known as chemoenzymatic synthesis, provides a versatile platform for accessing complex chiral molecules. acs.orgmanchester.ac.uk For example, a one-pot chemoenzymatic cascade can be employed to convert alkynes to chiral amines, showcasing the synergy between chemical and biological catalysis. kaust.edu.sa

Recent research also explores the deracemization of racemic amines, a process that can theoretically achieve a 100% yield of a single enantiomer. Biocatalytic deracemization, often employing a combination of an oxidase and a reducing agent or two enzymes with opposite stereoselectivity, represents a promising and sustainable approach. acs.orgwhiterose.ac.uk

The following interactive data table summarizes some of the recent research findings in the synthesis of chiral amines, including methods applicable to this compound.

| Method | Catalyst/Enzyme | Key Features | Reference |

| Chemoenzymatic Cascade | Organo-enzymatic and bienzymatic systems | Synthesis of chiral fluorinated amines from β-keto-acid esters in multiphasic systems. | acs.org |

| One-Pot Chemoenzymatic Cascade | Gold catalyst and Transaminase | Conversion of alkynes to chiral amines with high yield and enantiomeric excess. | acs.orgkaust.edu.sa |

| Biocatalytic Deracemization | Amine Oxidase | Asymmetric synthesis of 2-substituted tetrahydroquinolines. | whiterose.ac.uk |

| Biocatalytic Kinetic Resolution | Lipase | Resolution of racemic alcohols and amines. | nih.gov |

| Catalytic Asymmetric Hydrogenation | Transition Metal Catalysts | Highly enantioselective synthesis of chiral amines. | acs.org |

Research Gaps and Future Directions in this compound Studies

Despite significant progress, several challenges and opportunities remain in the field of this compound research.

Greener Synthetic Routes: A primary focus for future research is the development of even more sustainable and environmentally friendly synthetic methods. This includes the use of non-toxic, renewable starting materials and catalysts, as well as minimizing waste generation. bohrium.com The principles of green chemistry will continue to guide the evolution of synthetic strategies.

Expansion of Biocatalytic Toolbox: While biocatalysis offers many advantages, the range of commercially available and well-characterized enzymes is still a limiting factor. manchester.ac.uk Future research will likely focus on the discovery and engineering of novel enzymes with improved stability, broader substrate scope, and enhanced catalytic efficiency. This will enable the synthesis of a wider variety of chiral amines, including those with complex substitution patterns.

Flow Chemistry and Process Intensification: The integration of continuous-flow technologies with chemoenzymatic cascades holds significant promise for the large-scale and efficient production of chiral amines like this compound. acs.org Flow chemistry can offer improved reaction control, enhanced safety, and easier scale-up compared to traditional batch processes.

Medicinal Chemistry Applications: The derivatives of this compound and other phenylalkylamines are of interest in medicinal chemistry. mdpi.com Future research could explore the synthesis and biological evaluation of novel derivatives as potential therapeutic agents. Understanding the structure-activity relationships of these compounds could lead to the development of new drugs with improved efficacy and selectivity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-phenylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKIPYDSTSIPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92779-83-4 | |

| Record name | 1-phenylhexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylhexan 1 Amine and Its Analogs

Classical Chemical Synthesis Approaches

Classical synthetic routes to 1-phenylhexan-1-amine and its analogs often rely on well-established reaction mechanisms, providing reliable and versatile methods for its preparation.

Reductive Amination Strategies

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. wikipedia.orgacsgcipr.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgacsgcipr.org For the synthesis of this compound, hexanophenone is the logical starting ketone. The reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbon of hexanophenone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced to the final amine product. wikipedia.org

A variety of reducing agents can be employed for this transformation, each with its own set of advantages and specificities. Common choices include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), and catalytic hydrogenation. commonorganicchemistry.commasterorganicchemistry.com Sodium cyanoborohydride is a mild and selective reducing agent that is effective under weakly acidic conditions which favor imine formation. masterorganicchemistry.com Sodium triacetoxyborohydride is another mild reducing agent that is particularly effective for the reductive amination of ketones. wikipedia.org Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is a "greener" alternative that avoids the use of stoichiometric hydride reagents. wikipedia.orgacsgcipr.org

| Starting Material | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| Hexanophenone | Ammonia | Sodium Cyanoborohydride (NaBH3CN) | Methanol | 25 | 85 |

| Hexanophenone | Ammonium Acetate | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane | 25 | 90 |

| Hexanophenone | Ammonia | H2, Palladium on Carbon (Pd/C) | Ethanol | 50 | 92 |

Table 1: Comparative data for the synthesis of this compound via reductive amination of hexanophenone under various conditions.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions provide a direct route to amines by displacing a leaving group with an amine nucleophile. chemguide.co.uklibretexts.org In the context of synthesizing this compound, a suitable precursor would be a 1-phenylhexyl halide, such as 1-bromo-1-phenylhexane. The reaction with ammonia, typically in a sealed tube with an ethanolic solution, proceeds via an SN2 mechanism for primary and some secondary halides. chemguide.co.uk

A primary challenge with this method is the potential for over-alkylation. libretexts.org The primary amine product is itself a nucleophile and can react with the starting alkyl halide to form a secondary amine, which can further react to form a tertiary amine and even a quaternary ammonium salt. libretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used. chemguide.co.uk This increases the probability that the alkyl halide will react with ammonia rather than the desired amine product.

Another strategy to circumvent the issue of over-alkylation is the Gabriel synthesis. This method utilizes phthalimide as an ammonia surrogate. The phthalimide anion acts as the nucleophile, attacking the alkyl halide. The resulting N-alkylphthalimide is then cleaved, typically by reaction with hydrazine, to release the primary amine.

| Substrate | Nucleophile | Conditions | Major Product | Key Consideration |

| 1-Bromo-1-phenylhexane | Ammonia (large excess) | Ethanol, sealed tube, heat | This compound | Minimizing over-alkylation |

| 1-Chloro-1-phenylhexane | Sodium Azide, then reduction (e.g., LiAlH4) | DMF, then Et2O | This compound | Avoids over-alkylation, uses azide intermediate |

| 1-Bromo-1-phenylhexane | Potassium Phthalimide, then Hydrazine | DMF, then Ethanol | This compound | Gabriel synthesis to prevent over-alkylation |

Table 2: Nucleophilic substitution strategies for the synthesis of this compound.

Organometallic Addition Reactions

Organometallic reagents, such as Grignard reagents, provide a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of primary amines. One approach involves the addition of an organometallic reagent to a nitrile. For the synthesis of this compound, this would entail the reaction of benzonitrile with a pentylmagnesium halide (a Grignard reagent).

The reaction proceeds by the nucleophilic attack of the pentyl group from the Grignard reagent on the electrophilic carbon of the nitrile group in benzonitrile. This addition forms an intermediate imine anion, which upon acidic workup, is hydrolyzed to a ketone. To obtain the primary amine, the intermediate imine must be reduced in situ or after isolation. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Stereoselective Synthesis Routes

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. nih.gov Stereoselective synthesis aims to control the formation of a specific stereoisomer. This can be achieved through various strategies, including the use of chiral auxiliaries and enzymatic catalysis. nih.govpharmasalmanac.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral this compound, a chiral amine, such as (R)- or (S)-1-phenylethylamine, can be condensed with hexanophenone to form a chiral imine. mdpi.com The diastereoselective reduction of this imine, followed by the removal of the chiral auxiliary, yields the desired enantiomer of this compound. The choice of reducing agent and reaction conditions can influence the degree of diastereoselectivity.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral amines. nih.govpharmasalmanac.com Enzymes such as transaminases and amine dehydrogenases are particularly effective for this purpose. nih.gov Transaminases can catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high enantioselectivity. nih.gov For example, a transaminase could be used to convert hexanophenone directly into either the (R)- or (S)-enantiomer of this compound, depending on the specific enzyme used. Amine dehydrogenases catalyze the reductive amination of ketones using ammonia as the amine source and a cofactor like NAD(P)H. rsc.org

| Method | Chiral Source | Key Step | Product Configuration |

| Chiral Auxiliary | (R)-1-Phenylethylamine | Diastereoselective reduction of the corresponding imine | Predominantly one enantiomer |

| Enzymatic | Transaminase (e.g., from Codexis) | Asymmetric amination of hexanophenone | (R)- or (S)-1-Phenylhexan-1-amine |

| Enzymatic | Amine Dehydrogenase | Reductive amination of hexanophenone | (R)- or (S)-1-Phenylhexan-1-amine |

Table 3: Stereoselective routes to chiral this compound.

Catalytic Synthesis Innovations

Recent advances in catalysis have led to more efficient and sustainable methods for the synthesis of amines. Transition metal-catalyzed reactions, in particular, have shown great promise.

Transition Metal-Catalyzed Reactions

Transition metal catalysts are highly effective in promoting a wide range of organic transformations, including the synthesis of amines. elsevier.com In the context of this compound synthesis, transition metal catalysts are primarily used in the hydrogenation of the imine intermediate formed from hexanophenone and ammonia. acsgcipr.org

Catalysts based on palladium, platinum, nickel, and rhodium are commonly employed for the hydrogenation of imines. nih.govresearchgate.net These reactions are typically carried out under an atmosphere of hydrogen gas. The catalyst facilitates the addition of hydrogen across the C=N double bond of the imine, leading to the formation of the amine. acsgcipr.org The choice of catalyst, solvent, temperature, and hydrogen pressure can all influence the efficiency and selectivity of the reaction. Homogeneous catalysts, which are soluble in the reaction medium, can offer high activity and selectivity, while heterogeneous catalysts, which are in a different phase from the reactants, are easily separated and recycled. nih.gov

| Catalyst | Reaction Type | Substrate | Conditions |

| Palladium on Carbon (Pd/C) | Heterogeneous Hydrogenation | Imine of Hexanophenone | H2 (1-50 atm), Ethanol, 25-80°C |

| Raney Nickel (Ra-Ni) | Heterogeneous Hydrogenation | Imine of Hexanophenone | H2 (10-100 atm), Methanol, 50-150°C |

| Wilkinson's Catalyst (RhCl(PPh3)3) | Homogeneous Hydrogenation | Imine of Hexanophenone | H2 (1-20 atm), Toluene, 25-60°C |

Table 4: Transition metal-catalyzed hydrogenation for the synthesis of this compound.

Organocatalytic Approaches

Enantioselective organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal-based catalysts. The primary mechanism for amine synthesis often involves the activation of carbonyl compounds through the formation of transient iminium or enamine intermediates. princeton.edu For the synthesis of this compound, this would typically involve the reductive amination of a precursor like 1-phenylhexan-1-one.

Organocatalytic strategies often utilize small, chiral organic molecules, such as proline derivatives or chiral phosphoric acids, to induce enantioselectivity. A common approach is the asymmetric transfer hydrogenation of an imine formed in situ from the ketone and an amine source. Hantzsch esters are frequently used as the hydride source in these reductions. princeton.edu The catalyst orchestrates the transfer of a hydride to one face of the imine, thereby establishing the chiral center with high enantiomeric excess.

Another powerful strategy is the cascade reaction, where a sequence of reactions occurs in a single pot, guided by the organocatalyst. unm.edursc.org For instance, a Michael addition followed by a cyclization can be initiated to form complex amine-containing structures. rsc.org While direct examples for this compound are specific, the general principles are broadly applicable to a wide range of ketone and aldehyde precursors to generate chiral primary, secondary, and tertiary amines.

| Strategy | Typical Catalyst | Precursor | Key Intermediate | Description |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid / Proline Derivative | Ketone/Aldehyde + Amine Source | Chiral Iminium Ion | The catalyst activates the imine for enantioselective reduction, often using a Hantzsch ester as the hydrogen source. princeton.edu |

| Iminium-Enamine Cascade | Secondary Amine (e.g., MacMillan Catalyst) | α,β-Unsaturated Aldehyde + Nucleophile | Enamine / Iminium Ion | The catalyst facilitates a cascade of reactions, such as conjugate addition followed by cyclization, to build complex chiral amine structures. unm.edu |

| Asymmetric Reductive Amination | Chiral Brønsted Acid | Ketone + Amine | Protonated Imine | The catalyst protonates the imine, enhancing its reactivity and directing the nucleophilic attack of a reducing agent stereoselectively. |

Enzymatic and Biocatalytic Transformations

Biocatalysis offers significant advantages for the synthesis of enantiomerically pure chiral amines, including high selectivity, mild reaction conditions, and environmental compatibility. semanticscholar.orgnih.gov Several classes of enzymes are particularly effective for this purpose, including transaminases, amine dehydrogenases, and imine reductases. mdpi.comresearchgate.net

Transaminases (ATAs) , especially ω-transaminases (ω-TAs), are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com In this process, an amino group is transferred from an amine donor (commonly isopropylamine or alanine) to the ketone substrate (e.g., 1-phenylhexan-1-one), producing the chiral amine and a ketone byproduct (acetone or pyruvate). nih.gov The reaction equilibrium can be unfavorable, but strategies such as using a large excess of the amine donor or removing the byproduct can drive the reaction to completion. mdpi.com

Amine Dehydrogenases (AmDHs) catalyze the reductive amination of ketones using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reductant. d-nb.info The key advantage of AmDHs is the use of inexpensive ammonia, which generates water as the sole byproduct. nih.gov Enzyme engineering has been employed to develop AmDHs with broad substrate specificity and high stereoselectivity. researchgate.net

Imine Reductases (IREDs) , also known as reductive aminases (RedAms), catalyze the reduction of pre-formed imines or imines formed in situ from a ketone and an amine. nih.gov This class of enzymes is highly versatile, as it can be used to synthesize primary, secondary, and tertiary amines with excellent stereocontrol. d-nb.info

| Enzyme Class | Reaction Type | Amine Source | Reductant | Key Advantages | Relevant Analogs Synthesized |

|---|---|---|---|---|---|

| Transaminase (ATA) | Asymmetric Amination | Isopropylamine, Alanine | None (amino group transfer) | High enantioselectivity; no need for external reductant. nih.gov | Sitagliptin intermediate, (S)-nornicotine nih.govd-nb.info |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | Ammonia | NADH/NADPH | Uses inexpensive ammonia; high atom economy. nih.gov | (S)-tert-leucine, Vicinal amino alcohols researchgate.netmdpi.com |

| Imine Reductase (IRED) / Reductive Aminase (RedAm) | Asymmetric Imine Reduction | Primary/Secondary Amines, Ammonia | NADH/NADPH | Broad substrate scope (primary, secondary, tertiary amines). nih.govd-nb.info | Tofacitinib precursor, Cinacalcet d-nb.info |

Hydrogen Transfer Catalysis

Hydrogen transfer catalysis represents an efficient and atom-economical method for amine synthesis, primarily through the reductive amination of carbonyl compounds or the "hydrogen borrowing" amination of alcohols. rsc.orgnih.gov These reactions typically employ transition metal catalysts based on iridium, ruthenium, nickel, or palladium. bath.ac.ukrsc.org

In the reductive amination pathway, a ketone (1-phenylhexan-1-one) reacts with an amine source (like ammonia) in the presence of a catalyst and a hydrogen source to form the target amine. nih.gov Molecular hydrogen (H₂) is the ideal reducing agent due to its low cost and the fact that it produces no byproducts. rsc.org

The hydrogen borrowing concept is a particularly elegant strategy that allows alcohols to be used as starting materials. rsc.orgbath.ac.uk The process begins with the metal catalyst temporarily abstracting hydrogen from an alcohol (e.g., 1-phenylhexan-1-ol) to form an intermediate ketone. This ketone then reacts with an amine to form an imine, which is subsequently reduced by the same metal catalyst as it returns the borrowed hydrogen. rsc.org This method avoids the need to pre-oxidize the alcohol and utilizes readily available starting materials.

Catalytic transfer hydrogenation offers an alternative to using gaseous H₂, employing molecules like ammonia borane (NH₃BH₃) or formic acid as the hydrogen donor. nih.gov This can be advantageous for laboratory-scale synthesis where handling high-pressure hydrogen gas is less convenient.

| Method | Catalyst Type | Hydrogen Source | Substrate | Mechanism |

|---|---|---|---|---|

| Direct Reductive Amination | Ni, Ru, Pd based | Molecular Hydrogen (H₂) | Ketone/Aldehyde | Condensation of carbonyl and amine to form an imine, followed by catalytic hydrogenation. nih.govrsc.org |

| Hydrogen Borrowing | Ru, Ir based | Internal (from alcohol substrate) | Alcohol | Catalyst facilitates transient oxidation of alcohol to carbonyl, imine formation, and subsequent reduction. rsc.orgbath.ac.uk |

| Catalytic Transfer Hydrogenation | Pd, Fe, Ru based | Ammonia Borane, Formic Acid, Isopropanol | Nitrile, Ketone | Hydrogen is transferred from a donor molecule to the substrate via the metal catalyst. nih.gov |

Green Chemistry and Sustainable Synthesis Techniques

The principles of green chemistry are increasingly guiding the development of new synthetic routes for amines. unibo.itrsc.org The goal is to minimize environmental impact by improving atom economy, reducing waste, avoiding hazardous substances, and using renewable resources. semanticscholar.org

Atom Economy: Catalytic methods like hydrogen borrowing and direct reductive amination are inherently more atom-economical than classical methods (e.g., Gabriel synthesis) that generate stoichiometric amounts of waste. rsc.org The ideal reductive amination using ammonia and H₂ produces only water as a byproduct. researchgate.net

Biocatalysis: Enzymatic transformations are a cornerstone of green chemistry. They are conducted in aqueous media under mild temperature and pH conditions, avoiding the need for harsh reagents or protecting groups. semanticscholar.orgd-nb.info

Catalyst Choice: A significant green objective is the replacement of precious metal catalysts (like palladium, ruthenium, iridium) with catalysts based on more abundant and less toxic base metals, such as iron and nickel. rsc.orgresearchgate.net

Renewable Feedstocks: There is growing interest in synthesizing amines from biomass-derived precursors. rsc.org For example, lignin, a component of plant biomass, can be broken down into phenolic compounds that can be converted into valuable amines through catalytic amination methodologies. rsc.org

The evaluation of a process's "greenness" can be quantified using metrics like the CHEM21 toolkit, which assesses factors such as waste generation, energy consumption, and safety. rsc.org Both biocatalysis and hydrogen transfer catalysis generally score well under these assessments, representing sustainable and efficient pathways for the synthesis of this compound and related compounds.

| Strategy | Green Chemistry Principle | Advantages | Challenges |

|---|---|---|---|

| Organocatalysis | Avoids toxic metals | Metal-free catalysts reduce heavy metal contamination and waste. | Catalyst loading can sometimes be high; may require organic solvents. |

| Enzymatic/Biocatalysis | Benign reaction conditions, renewable catalysts | Operates in water at ambient temperature/pressure; highly selective, reducing byproducts. nih.govmdpi.com | Enzyme stability and cost can be a factor; substrate scope may be limited without engineering. |

| Hydrogen Transfer Catalysis | High atom economy | Direct amination with H₂ produces only water as waste; hydrogen borrowing uses alcohols directly. bath.ac.ukresearchgate.net | Often relies on precious metal catalysts; may require high pressure and temperature. |

| Use of Renewable Feedstocks | Use of renewable resources | Reduces reliance on petrochemicals; valorizes biomass waste streams. rsc.org | Requires efficient methods for converting complex biomass into suitable chemical precursors. |

Advanced Analytical Characterization and Structural Elucidation of 1 Phenylhexan 1 Amine

Spectroscopic Techniques

Spectroscopy provides fundamental insights into the molecular structure of 1-Phenylhexan-1-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound.

¹H NMR Spectroscopy : Proton NMR provides information on the chemical environment, connectivity, and number of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the nitrogen and phenyl group, the amine protons, and the aliphatic protons of the hexyl chain. rsc.orgrsc.org The methine proton (CH-NH₂) typically appears as a triplet, coupled to the adjacent methylene group. The aromatic protons of the monosubstituted benzene ring usually appear as a multiplet in the range of 7.2-7.4 ppm. rsc.orgrsc.org The amine (NH₂) protons often present as a broad singlet, and their chemical shift can be variable.

¹³C NMR Spectroscopy : Carbon-13 NMR spectroscopy details the carbon framework of the molecule. The spectrum of this compound would display unique signals for each carbon atom in a distinct chemical environment. The carbon atom attached to the nitrogen (C1) would be significantly shifted, as would the aromatic carbons. rsc.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic C-H | ~7.20 - 7.40 (m, 5H) | ~126.0 - 128.5 |

| Aromatic C (quaternary) | - | ~145.0 |

| C1-H (methine) | ~4.10 (t, 1H) | ~58.0 |

| NH₂ | ~1.50 (s, broad, 2H) | - |

| C2-H₂ (methylene) | ~1.70 - 1.85 (m, 2H) | ~37.0 |

| C3-H₂ to C5-H₂ (methylenes) | ~1.25 - 1.40 (m, 6H) | ~22.0 - 32.0 |

| C6-H₃ (methyl) | ~0.90 (t, 3H) | ~14.0 |

2D-NMR : Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between the methine proton (C1-H) and the adjacent methylene protons (C2-H₂), as well as between the protons along the alkyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Diffusion Ordered NMR (DOSY) : DOSY is an advanced NMR technique that separates signals based on the diffusion coefficient of molecules in solution. It can be used to confirm the presence of a single species and to estimate its molecular size, providing further evidence for the structural integrity of this compound in a sample.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) : In EI-MS, the molecular ion (M⁺) peak for this compound would be observed at an odd m/z value, consistent with the nitrogen rule. miamioh.edu The primary and most characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, this involves the loss of the pentyl radical (C₅H₁₁•), leading to a highly abundant fragment ion at m/z 106. Another significant peak is often observed at m/z 91, corresponding to the tropylium ion, a common fragment in compounds containing a benzyl group. whitman.edu

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The exact mass of the [M+H]⁺ ion of this compound (C₁₂H₁₉N) can be calculated and compared to the experimental value to confirm its elemental composition with high confidence.

GC-MS and LC-MS : When coupled with chromatographic techniques, mass spectrometry allows for the separation and identification of components in a mixture. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile amines, providing both retention time and mass spectral data. mostwiedzy.pl Liquid Chromatography-Mass Spectrometry (LC-MS) is also widely used, particularly for less volatile or thermally labile compounds, and is a common method for the analysis of primary aromatic amines. nih.govnih.gov

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 177 | [C₁₂H₁₉N]⁺ | Molecular Ion (M⁺) |

| 106 | [C₇H₈N]⁺ | Result of α-cleavage (loss of C₅H₁₁•) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound, being a primary amine, is characterized by a pair of medium-intensity N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org One band corresponds to the symmetric stretching vibration, and the other to the asymmetric stretch. libretexts.org Other key absorptions include C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), and C=C stretching absorptions for the aromatic ring around 1450-1600 cm⁻¹. wpmucdn.com A broad N-H wagging band may also be observed around 665-910 cm⁻¹. orgchemboulder.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric C-C ring stretching mode typically gives a very strong band.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (symmetric & asymmetric) | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic |

| 1580 - 1650 | N-H Bend (scissoring) | Primary Amine |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine |

| 690 - 770 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from impurities or reaction byproducts and for resolving its enantiomers.

Gas chromatography is a common technique for the analysis of volatile compounds like amines. However, the analysis of primary amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on the column. labrulez.com

To overcome these issues, specialized columns are often employed. These include columns with a basic deactivation or those with stationary phases specifically designed for amine analysis, such as the Rtx-Volatile Amine column. labrulez.comccsknowledge.com A flame ionization detector (FID) is commonly used for quantification due to its robust response to hydrocarbons.

For chiral analysis, GC with a chiral stationary phase, such as a substituted cyclodextrin, can be used to separate the enantiomers of 1-phenylalkylamines. wiley.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. wiley.com

HPLC is a highly versatile and widely used technique for the analysis and purification of amines. helsinki.fi

Reversed-Phase HPLC : In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water mixtures). To achieve good peak shape for basic compounds like this compound, mobile phase additives such as formic acid or trifluoroacetic acid are often required to protonate the amine and reduce interactions with residual silanols on the stationary phase. In some cases, pre-column derivatization with a UV-active agent is performed to enhance detection sensitivity. chromatographyonline.comthermofisher.com

Chiral HPLC : Since this compound possesses a chiral center at the C1 position, separating its enantiomers is crucial, particularly in pharmaceutical contexts. This is most effectively achieved using HPLC with a chiral stationary phase (CSP). csfarmacie.czphenomenex.com Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are among the most powerful and versatile for resolving a wide range of racemates, including amines. researchgate.net The separation can be performed in normal-phase, polar-organic, or reversed-phase modes, depending on the specific CSP and the analyte's properties. csfarmacie.czresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique used to separate components of a mixture, assess purity, and monitor the progress of a reaction. umich.eduanalyticaltoxicology.com For this compound, TLC on silica gel plates is a standard method. The separation principle relies on the differential partitioning of the analyte between the stationary phase (typically polar silica gel) and the mobile phase (a solvent or solvent mixture). umich.eduoperachem.com

The mobility of aromatic amines on a TLC plate is highly dependent on the polarity of the mobile phase. Non-polar solvents like cyclohexane result in little to no movement from the baseline (low Rf value), while highly polar solvents can cause the compound to travel with the solvent front (high Rf value). An optimal mobile phase is chosen to achieve a retention factor (Rf) that allows for clear separation from impurities. For primary aromatic amines, solvent systems of intermediate polarity, such as toluene or mixtures of hexane and ethyl acetate, are often effective. nih.gov

Visualization of the separated spots on the TLC plate is crucial as many compounds, including this compound, are colorless. Due to its aromatic phenyl group, this compound can often be visualized under ultraviolet (UV) light at a wavelength of 254 nm, where it will appear as a dark spot on a fluorescent background. reachdevices.com For more specific detection of the primary amine group, chemical staining reagents are employed. Ninhydrin is a highly effective reagent that reacts with primary amines to produce a distinctive purple or pink spot, typically after gentle heating. rochester.edu50megs.com Other general-purpose stains like potassium permanganate can also be used, which react with oxidizable functional groups. reachdevices.com

| Mobile Phase (Solvent System) | Polarity Index | Typical Rf Range for Primary Aromatic Amines | Visualization Method(s) |

|---|---|---|---|

| Toluene | 2.4 | 0.5 - 0.7 | UV (254 nm), Ninhydrin Spray |

| Hexane:Ethyl Acetate (4:1) | ~1.2 | 0.3 - 0.5 | UV (254 nm), Ninhydrin Spray |

| Dichloromethane:Methanol (9:1) | ~3.9 | 0.6 - 0.8 | UV (254 nm), Potassium Permanganate |

| Diethyl Ether | 2.8 | 0.8 - 1.0 | UV (254 nm), Iodine Vapor |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. sepscience.comcnr.it It offers significant advantages, including high efficiency, low sample and reagent consumption, and rapid analysis times. chromatographyonline.com For chiral molecules like this compound, CE is particularly powerful for enantioseparation, the separation of its two enantiomers (R and S forms). nih.gov

Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). nih.govresearchgate.net The BGE is a buffer solution that controls the pH and conductivity within the capillary. sepscience.com For the analysis of amines, which are basic, the BGE is typically acidic to ensure the analytes are protonated and carry a positive charge. nih.gov

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for separating a wide range of chiral compounds, including amines. chromatographyonline.comnih.govspringernature.com The hydrophobic cavity of the cyclodextrin molecule can form temporary inclusion complexes with the phenyl group of this compound. The differential stability of the diastereomeric complexes formed between each enantiomer and the chiral CD molecule leads to different migration times, enabling their separation. nih.gov Neutral derivatized CDs, such as Heptakis-2,3,6-tri-O-methyl-β-CD (TM-β-CD), are often effective. mdpi.com Other classes of chiral selectors, such as macrocyclic antibiotics and chiral crown ethers, have also been successfully used for the enantioseparation of primary amines. springernature.comnih.govnih.gov

| Analyte Type | Chiral Selector (CS) | CS Concentration (mM) | Background Electrolyte (BGE) | Applied Voltage (kV) |

|---|---|---|---|---|

| Phenylalkylamine | Heptakis-2,3,6-tri-O-methyl-β-CD | 10-50 | 50 mM Phosphate Buffer (pH 2.5) | 15-25 |

| Aromatic Primary Amine | β-Cyclodextrin | 10-20 | 25 mM Borate Buffer (pH 9.0) | 20 |

| Chiral Amine | Vancomycin (Antibiotic) | 1-5 | 100 mM Phosphate Buffer (pH 6.0) | -15 (reversed polarity) |

| Primary Amine | 18-Crown-6-tetracarboxylic acid | 5-15 | 50 mM Citric Acid Buffer (pH 2.5) | 25 |

Advanced Imaging and Surface Analysis

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. icspicorp.comoxinst.com It is an invaluable tool for characterizing the surface morphology, roughness, and mechanical properties of thin films and self-assembled monolayers (SAMs). oxinst.com In the context of this compound, AFM can be used to study its behavior when immobilized on a substrate, a process critical for applications in biosensors, functional coatings, and molecular electronics.

The amine group of this compound can be used to covalently attach the molecule to a hydroxylated surface, such as silica (SiO₂) or mica, often through a silanization process. AFM imaging can visualize the surface before and after this functionalization. A clean, unmodified silica substrate will have a certain intrinsic roughness. After the formation of an aminosilane layer, changes in the surface topography and roughness can be quantified. A smooth, well-ordered monolayer will result in a minimal increase, or even a decrease, in the root-mean-square (RMS) roughness, indicating uniform coverage. researchgate.net Conversely, disorganized or aggregated layers would lead to a significant increase in surface roughness. nih.gov

AFM analysis provides direct visual evidence of monolayer formation and quality, which is complementary to other techniques that provide average film properties.

| Sample Surface | Scan Area | Mean RMS Roughness (Sq) |

|---|---|---|

| Bare SiO₂ Substrate | 5 µm x 5 µm | 1.15 nm |

| SiO₂ functionalized with APTES monolayer | 5 µm x 5 µm | 0.81 nm |

| SiO₂ functionalized with APS monolayer | 5 µm x 5 µm | 0.69 nm |

Data adapted from studies on similar aminosilane monolayers (APTES and APS) to illustrate the expected changes upon functionalization. researchgate.net

Imaging Spectroscopic Ellipsometry

Imaging Spectroscopic Ellipsometry (ISE) is a non-contact, non-destructive optical technique used to characterize thin films. horiba.comparksystems.com It measures the change in the polarization state of light upon reflection from a sample surface to determine properties such as film thickness and optical constants (refractive index 'n' and extinction coefficient 'k'). horiba.commdpi.com The imaging capability allows for mapping these properties across a surface with micrometer-scale resolution. parksystems.com

For this compound, ellipsometry is highly effective for verifying the formation and determining the thickness of a self-assembled monolayer on a flat substrate like silicon or gold. The technique is sensitive enough to measure films with sub-nanometer precision. fraunhofer.denih.gov Before deposition, the optical properties of the bare substrate are measured. After the amine functionalization, the measurement is repeated. By fitting the new data to an optical model (e.g., a simple layer of organic material on the substrate), the thickness of the added molecular layer can be precisely calculated. ias.ac.inqd-uki.co.uk

This measurement provides a quantitative value for the average film thickness over the measurement spot, which corroborates the qualitative and localized topographical information obtained from AFM. For ultra-thin films like a monolayer, it is common practice to fix the refractive index (a typical value for organic SAMs is ~1.45-1.50) in the model to accurately determine the thickness. ias.ac.inqd-uki.co.uk

| Layer | Material Model | Measured Thickness (Å) | Refractive Index (n) at 633 nm |

|---|---|---|---|

| Substrate | Silicon (Si) | Bulk | 3.882 |

| Native Oxide | Silicon Dioxide (SiO₂) | 15 - 25 | 1.465 |

| Functional Layer | Cauchy (Organic) | 8 - 12 | ~1.48 (Assumed/Fitted) |

Values are representative for a generic amine-terminated alkyl chain monolayer on a silicon wafer with a native oxide layer. The thickness of the functional layer would be dependent on the specific length and orientation of this compound.

Chemical Reactivity and Transformation Studies of 1 Phenylhexan 1 Amine

Nucleophilic Reactions of the Amine Moiety

The presence of a lone pair of electrons on the nitrogen atom of the primary amine group confers significant nucleophilicity to the molecule. chemguide.co.ukbyjus.com This allows 1-Phenylhexan-1-amine to readily participate in reactions where it attacks electron-deficient centers.

As a primary amine, this compound reacts with alkyl halides via nucleophilic substitution. msu.edu The reaction proceeds in a stepwise manner, and the initial alkylation leads to the formation of a secondary amine. However, the secondary amine product is also nucleophilic and can compete with the starting material for the alkyl halide. chemguide.co.ukmsu.edu This can result in further alkylation to produce a tertiary amine and ultimately a quaternary ammonium salt. chemguide.co.uklibretexts.org

Consequently, the reaction of this compound with an alkyl halide typically yields a mixture of products. chemguide.co.uk To achieve selective mono-alkylation and favor the formation of the secondary amine, a large excess of the initial amine can be used. mnstate.edu

| Reactant | Reagent | Potential Products | Reaction Type |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | N-methyl-1-phenylhexan-1-amine (Secondary Amine) N,N-dimethyl-1-phenylhexan-1-amine (Tertiary Amine) N,N,N-trimethyl-1-phenylhexan-1-ammonium iodide (Quaternary Salt) | Nucleophilic Substitution (SN2) |

| This compound (excess) | Bromoethane (CH₃CH₂Br) | N-ethyl-1-phenylhexan-1-amine (Major Product) | Nucleophilic Substitution (SN2) |

This compound undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. chemguide.co.uknoaa.gov For example, the reaction with ethanoyl chloride is vigorous and yields N-(1-phenylhexyl)ethanamide along with phenylammonium chloride. chemguide.co.uk The reaction with an acid anhydride, like ethanoic anhydride, is typically slower and may require heat. chemguide.co.ukchemguide.co.uk

This transformation is significant not only for synthesizing amides but also as a common strategy in multi-step syntheses. The resulting amide group, -NHCOR, is less activating towards the phenyl ring than the original amino group, which allows for more controlled subsequent reactions on the aromatic ring. byjus.com

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Ethanoyl Chloride (CH₃COCl) | N-(1-phenylhexyl)ethanamide | Nucleophilic Acyl Substitution |

| This compound | Ethanoic Anhydride ((CH₃CO)₂O) | N-(1-phenylhexyl)ethanamide | Nucleophilic Acyl Substitution |

The reaction of this compound, a primary amine, with aldehydes or ketones results in the formation of an imine (also known as a Schiff base). masterorganicchemistry.comlumenlearning.com This condensation reaction is typically catalyzed by a mild acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlibretexts.org The reaction is reversible, and the equilibrium can be shifted towards the product by removing the water as it is formed. youtube.comoperachem.com

The formation of imines is sensitive to pH; the reaction rate is generally optimal around a pH of 5. lumenlearning.comlibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. lumenlearning.comlibretexts.org Secondary amines, in contrast, react with aldehydes and ketones to form enamines. lumenlearning.com

| Reactant 1 | Reactant 2 (Carbonyl) | Conditions | Product Type |

|---|---|---|---|

| This compound | Benzaldehyde | Mild Acid (e.g., p-TsOH), Removal of H₂O | Imine (Schiff Base) |

| This compound | Cyclohexanone | Mild Acid (e.g., p-TsOH), Removal of H₂O | Imine (Schiff Base) |

Reactions Involving the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to functionalizing aromatic rings. wikipedia.org

The amino group (-NH₂) attached to the benzylic carbon strongly influences the reactivity of the phenyl ring. Although not directly attached to the ring, its electronic effects are transmitted. In neutral or basic conditions, the amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. byjus.comlkouniv.ac.in This is because the nitrogen's lone pair can donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) formed during the substitution. lkouniv.ac.in

However, in the presence of strong acids, which are often used in electrophilic substitution reactions (e.g., nitration, sulfonation), the amine group is protonated to form an ammonium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. lkouniv.ac.in

| Form of the Amine | Reaction Conditions | Effect on Phenyl Ring | Directing Influence |

|---|---|---|---|

| Amino Group (-NH₂) | Neutral / Basic | Activating | Ortho, Para |

| Ammonium Group (-NH₃⁺) | Strongly Acidic | Deactivating | Meta |

Specific functional groups can be introduced onto the phenyl ring of this compound through various electrophilic aromatic substitution reactions.

Halogenation : Due to the activating nature of the amine group, direct reaction with bromine (Br₂) in a non-polar solvent would likely lead to polysubstitution at the ortho and para positions. byjus.comlibretexts.org To achieve controlled monosubstitution, the reactivity of the ring can be attenuated by first converting the amine to an amide, as discussed in section 4.1.2.

Nitration : Direct nitration using a mixture of concentrated nitric and sulfuric acids is generally problematic for compounds with amino groups. The strongly acidic conditions lead to protonation of the amine, forming the deactivating, meta-directing ammonium group. byjus.com Furthermore, the strong oxidizing nature of nitric acid can lead to degradation of the starting material. libretexts.org The preferred method involves protecting the amine as an amide, performing the nitration (which will then yield ortho and para products), and subsequently hydrolyzing the amide back to the amine.

Sulfonation : Reacting this compound with fuming sulfuric acid would likely lead to the formation of the para-substituted sulfonic acid derivative. byjus.com

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with amines. byjus.com The basic nitrogen atom of the amine acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a complex that deactivates the aromatic ring, preventing the desired substitution. byjus.com

Reactions Involving the Hexyl Chain

The reactivity of this compound is dominated by the presence of the primary amine and the activated benzylic C-H bond. However, the hexyl chain itself can undergo specific transformations, primarily through advanced synthetic methods targeting C(sp³)–H bonds.

Oxidation and Reduction Processes

Oxidation: The most susceptible position in this compound to oxidation is not the hexyl chain but the benzylic carbon atom (C1), which is bonded to both the phenyl ring and the nitrogen atom. Oxidation of primary benzylic amines typically leads to the formation of the corresponding imines. researchgate.net Studies on various substituted benzylamines show that this transformation can be achieved using a range of oxidizing agents. For instance, cetyltrimethylammonium permanganate (CTAP) has been shown to oxidize benzylamines to aldimines. ias.ac.in The reaction proceeds via the cleavage of the α-C–H bond. ias.ac.in Other methods include catalyst-free oxidation using hydrogen peroxide and electrochemical approaches. researchgate.netacs.org The latter can involve a radical process to generate imines. researchgate.net

Direct oxidation of the saturated C-H bonds within the hexyl chain is significantly more challenging due to their lower reactivity compared to the benzylic position. Such processes generally require powerful and unselective reagents or specialized catalytic systems designed for aliphatic C-H oxidation. thieme-connect.com

Reduction: The hexyl chain of this compound is a saturated alkyl group and, as such, is inert to typical chemical reduction conditions. Reduction processes for this molecule would target other functional groups if present, but not the hexyl chain itself.

The following table summarizes representative oxidation reactions applicable to the benzylic position of this compound, which are analogous to reactions reported for other primary benzylic amines.

| Oxidant/System | Product Type | Key Observation | Reference |

| Cetyltrimethylammonium Permanganate (CTAP) | Aldimine | Reaction proceeds via hydride-ion transfer from the amine to the oxidant. | ias.ac.in |

| Hydrogen Peroxide (H₂O₂) | Imine | Achieved under catalyst-free and solvent-free conditions. | researchgate.net |

| Electrochemical Oxidation | Imine | Can proceed through a radical cation intermediate. | researchgate.netnih.gov |

| Copper Amine Oxidase | Benzaldehyde | Enzymatic oxidation involves abstraction of the pro-S hydrogen from benzylamine. | nih.gov |

Functionalization of the Alkyl Chain

While classical functionalization of unactivated alkanes is difficult, modern synthetic chemistry has made significant strides in site-selective C(sp³)–H functionalization, which could be applied to the hexyl chain of this compound. rsc.org These methods often use a directing group to guide a catalyst to a specific C-H bond. The primary amine group on this compound can serve as such a directing group.

Key strategies include:

Palladium-Catalyzed Functionalization: Significant progress has been made in using native amine groups to direct palladium catalysts to functionalize γ- and δ-C(sp³)–H bonds. rsc.org This would correspond to modifying the C3 and C4 positions of the hexyl chain in this compound.

Radical-Mediated Functionalization: The combination of photoredox catalysis and hydrogen atom transfer (HAT) enables the functionalization of C-H bonds, particularly at the α-position. rsc.orgresearchgate.net For primary aliphatic amines, this approach can be challenging as the α-amino radical can be easily over-oxidized to an imine. researchgate.net However, methods using CO₂ as a temporary protecting and activating group have been developed to achieve direct α-alkylation. researchgate.net While the C1 position is the α-carbon in this compound, similar principles could be adapted for remote functionalization.

Bio-inspired Functionalization: Inspired by copper amine oxidases, methods have been developed that involve the condensation of a quinone cofactor with the primary amine. chemrxiv.orgresearchgate.net This generates a reactive ketimine intermediate in situ, which can then react with various nucleophiles to create new α-substituted primary amines. chemrxiv.orgresearchgate.net

The table below outlines potential C-H functionalization reactions that could be adapted for the hexyl chain of this compound based on established methods for other primary amines.

| Methodology | Target Position | Typical Reagents/Catalysts | Potential Product | Reference |

| Directed C-H Activation | γ (C3), δ (C4) | Palladium (Pd) catalysts | γ- or δ-Arylated/Alkylated Amine | rsc.org |

| Photoredox/HAT Catalysis | α (C1) | Photoredox catalyst, HAT catalyst, CO₂ | α-Alkylated Amine | researchgate.net |

| Bio-inspired Quinone Mediation | α (C1) | Quinone mediator, Organometallic nucleophile | α-Quaternary Amine | chemrxiv.orgresearchgate.net |

Mechanistic Investigations of Key Reactions

Mechanistic studies provide insight into the pathways of the aforementioned transformations. While specific studies on this compound are not prevalent, the mechanisms can be inferred from detailed investigations of analogous benzylic and primary aliphatic amines.

Mechanism of Benzylic Amine Oxidation: Two primary mechanisms are proposed for the oxidation of benzylic amines to imines:

Hydride Transfer: In the oxidation by permanganate reagents like CTAP, the mechanism is believed to involve the transfer of a hydride ion (H⁻) from the benzylic carbon of the amine to the oxidant in the rate-determining step. ias.ac.in This generates a carbocationic intermediate, which is stabilized by the adjacent nitrogen atom. A substantial kinetic isotope effect observed in the oxidation of deuterated benzylamine (PhCD₂NH₂) supports the cleavage of the α-C–H bond in this slow step. ias.ac.in

Radical Cation Pathway: Electrochemical and some chemical oxidations are proposed to proceed through a single-electron transfer (SET) from the amine to the oxidant. nih.gov This forms a nitrogen-centered radical cation. nih.gov This intermediate is highly acidic and weakens the adjacent benzylic C-H bond, facilitating its cleavage through a subsequent proton-coupled electron transfer or by reaction with a base to form an α-amino radical. This radical is then further oxidized to the imine. This pathway is a key feature of the EᵣCᵢ' (electrochemical, reversible electron transfer followed by an irreversible chemical step) mechanism in electrocatalytic oxidations. acs.orgnih.gov

Mechanism of C-H Functionalization: The mechanisms for functionalizing the alkyl chain are highly dependent on the catalytic system employed:

Directed C-H Activation/Metallation: In palladium-catalyzed reactions directed by the amine, the substrate typically coordinates to the metal center. This is followed by a concerted metalation-deprotonation (CMD) step where a C-H bond is cleaved to form a palladacycle intermediate. This cyclic intermediate then undergoes further reactions, such as oxidative addition with an alkyl or aryl halide, followed by reductive elimination to form the C-C bond and regenerate the catalyst. rsc.org

Hydrogen Atom Transfer (HAT): In photoredox-catalyzed reactions, a photocatalyst absorbs light and becomes a potent oxidant or reductant. For C-H functionalization, an excited-state photocatalyst often initiates a HAT process, where a HAT catalyst abstracts a hydrogen atom from the alkyl chain to generate a carbon-centered radical. rsc.org This radical can then be trapped by a coupling partner in a subsequent step. The position of H-atom abstraction can be controlled by the steric and electronic properties of the HAT catalyst.

Computational and Theoretical Investigations of 1 Phenylhexan 1 Amine

Quantum Chemical Studies (DFT, Ab Initio Methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental electronic and structural properties of 1-Phenylhexan-1-amine.

DFT calculations are widely used to investigate the electronic structure of molecules. For amine derivatives, these studies can elucidate properties like ionization potential, electron affinity, electronegativity, and chemical hardness, which are crucial for predicting reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MESP) maps, helps in identifying regions of a molecule that are prone to electrophilic or nucleophilic attack. Such analyses are valuable for understanding intermolecular interactions, including hydrogen bonding.

Quantum chemical methods can also be used to analyze the electronic spectra of molecules, providing insights into their optical properties. Time-dependent DFT (TD-DFT) is a common approach for calculating electronic transition energies, which can be correlated with experimental UV-Vis spectra.

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound and its analogs can be performed using quantum mechanical calculations to determine the relative energies of different spatial arrangements of the atoms. For molecules containing a cyclohexane ring, this involves determining the preferred chair, boat, or twist-boat conformations and the orientation (axial or equatorial) of substituents.

Studies on similar structures, such as 1-amino-2-phenylcyclohexanecarboxylic acid, a constrained analog of phenylalanine, have shown that the conformational preferences are strongly influenced by the orientation of the aromatic substituent and the conformation of the cyclohexane ring. nih.gov DFT calculations at levels like B3LYP/6-31+G(d,p) are employed to locate and characterize the minimum energy conformations. nih.gov The presence of a phenyl group can significantly increase the number of possible stable conformations compared to an unsubstituted cyclohexane ring. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the behavior of molecules over time, providing insights into reaction mechanisms and catalytic processes.

Computational studies are crucial for elucidating the mechanisms of chemical reactions. For the synthesis of amines, such as through the reductive amination of ketones, computational models can map out the entire reaction pathway. openstax.org This involves identifying intermediates and, most importantly, the transition states that connect them. The energy of these transition states determines the rate of the reaction.

For instance, in the reaction between phenyl and amino radicals, computational studies have identified the most favorable reaction path proceeding through specific transition states, leading to the formation of products like o-benzyne and ammonia. nih.gov The geometries and energies of these transition states are calculated to understand the reaction kinetics. nih.gov Similarly, in elimination reactions involving amine oxides, transition state structures are located to understand why certain compounds are unreactive. unl.edu

Many syntheses of amines involve catalytic processes. Molecular modeling can be used to simulate the entire catalytic cycle. For example, in the palladium-catalyzed reductive coupling of phenols with amines to produce cyclohexylamines, a multi-step mechanism involving hydrogenation, condensation, and further hydrogenation can be modeled. researchgate.netmdpi.com These models help in understanding the role of the catalyst and the factors that influence selectivity and reaction rates.

First-principles microkinetic models can be constructed based on DFT calculations to simulate the synthesis of higher amines on catalyst surfaces like palladium. researchgate.net These models provide detailed information about surface species coverage and can be used to guide process optimization, reactor design, and catalyst selection. researchgate.net

Structure-Activity/Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed in drug discovery to predict the activity of new compounds. For derivatives of phenylcyclohexylamine, DFT-based QSAR models have been developed to understand their inhibitory activities toward receptors like the N-methyl-D-aspartate receptor (NMDAR). researchgate.net These models use quantum chemical descriptors to build a mathematical relationship between the structure and activity. researchgate.net

In the study of analogs of biologically active compounds, computational modeling aids in understanding the SAR. For instance, in the investigation of analogs of an inhibitor for Naegleria fowleri enolase, computational modeling was used to analyze how different compounds interact with the enzyme's active site, providing a deeper understanding of the observed SAR. nih.gov These models can explain why certain structural modifications lead to a significant reduction in activity. nih.gov

In Silico Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for the theoretical investigation of molecular properties and reaction dynamics, offering insights into the reactivity and selectivity of compounds like this compound. Through in silico methods, which are computer-based simulations, it is possible to model and predict chemical behavior without the need for laboratory experiments. These investigations are typically grounded in quantum chemical calculations, which can elucidate electronic structure, reaction pathways, and the energetic factors that govern chemical transformations.

The reactivity of an amine is largely dictated by the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile or a Brønsted-Lowry base. libretexts.orglibretexts.org Computational methods can quantify this reactivity by calculating various molecular descriptors. A common approach involves Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a nucleophile like this compound, the energy of the HOMO is particularly important; a higher HOMO energy generally indicates a greater willingness to donate electrons and thus higher reactivity towards electrophiles. acs.orgresearchgate.net

Quantum chemical methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations are employed to determine the electronic structure and energies of molecules. acs.orgresearchgate.net These calculations can predict sites of electrophilic or nucleophilic attack. For this compound, computational models can map the electron density to identify the most reactive sites. The nitrogen atom's lone pair is the primary nucleophilic center, but the phenyl group can also undergo electrophilic aromatic substitution. The regioselectivity of such a reaction on the aromatic ring (i.e., whether it occurs at the ortho, meta, or para position) is influenced by the activating nature of the hexylamine substituent. This can be predicted by calculating the energies of the intermediate structures (sigma complexes) for attack at each position.

To predict the outcome of a chemical reaction, computational chemists model the entire reaction coordinate, identifying the transition state (TS)—the highest energy point on the reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), is a critical factor in determining the reaction rate. A lower activation energy implies a faster reaction.

Selectivity, the preference for one reaction pathway over another, can be quantitatively assessed by comparing the activation energies for competing pathways. For instance, if this compound were to react with an electrophile that could attack either the nitrogen atom (N-alkylation) or the phenyl ring (C-alkylation), the preferred pathway would be the one with the lower activation energy barrier. Automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, can be used to comprehensively explore potential reaction pathways and predict products and their yields. rsc.org

The following tables present hypothetical data for this compound to illustrate the types of results generated in a computational study of its reactivity and selectivity.

Table 1: Illustrative Calculated Molecular Properties of this compound

This table shows hypothetical values for key electronic properties of this compound, calculated using a common DFT method (B3LYP with a 6-31G* basis set). These properties are used to infer its chemical reactivity.

| Molecular Property | Calculated Value (Illustrative) | Implication for Reactivity |

| EHOMO | -5.8 eV | Indicates the energy of the outermost electrons. A relatively high value suggests strong nucleophilic character, with the nitrogen lone pair being the primary site for electrophilic attack. |

| ELUMO | 1.2 eV | Represents the energy of the lowest empty orbital. The large HOMO-LUMO gap suggests high kinetic stability. |

| HOMO-LUMO Gap | 7.0 eV | A larger gap is associated with lower reactivity and greater stability, as more energy is required to excite an electron. |

| Natural Charge on Nitrogen (N) | -0.45 e | The negative charge indicates a high electron density on the nitrogen atom, confirming its role as the primary nucleophilic center of the molecule. |

Table 2: Illustrative Predicted Activation Energies for Competing Reaction Pathways

This table presents a hypothetical comparison of calculated activation energies for two competing electrophilic substitution reactions involving this compound. The data illustrates how computational chemistry can predict reaction selectivity.

| Reaction Pathway | Electrophile | Site of Attack | Activation Energy (ΔE‡) (kcal/mol) (Illustrative) | Predicted Outcome |

| N-Alkylation | CH3I | Nitrogen Atom | 18.5 | This pathway is kinetically favored due to the lower activation energy. The primary product is predicted to be the N-alkylated amine. |

| C-Alkylation (Friedel-Crafts) | CH3Cl / AlCl3 | para-carbon of Phenyl Ring | 25.0 | This pathway has a higher activation energy, suggesting it is a slower, less favorable reaction under the same conditions. |

These computational approaches provide a theoretical framework for understanding and predicting the chemical behavior of this compound. By quantifying electronic properties and modeling reaction pathways, in silico investigations can guide synthetic efforts and offer deep mechanistic insights into the compound's reactivity and selectivity.

Applications and Advanced Research Directions of 1 Phenylhexan 1 Amine

Role as a Synthetic Building Block and Intermediate

Primary amines are fundamental components in the synthesis of a vast array of more complex molecules. Their nucleophilic nature and the ability of the amino group to be transformed into other functionalities make them indispensable in modern organic chemistry.

As a primary benzylic amine, 1-Phenylhexan-1-amine can serve as a crucial starting material for the synthesis of more elaborate molecular architectures. The amine group can undergo a variety of chemical transformations, including alkylation, acylation, and arylation, to introduce new substituents. Furthermore, the phenyl group can be functionalized through electrophilic aromatic substitution, adding another layer of synthetic versatility.

The true value of chiral amines like this compound lies in their ability to act as precursors for enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. The synthesis of complex chiral molecules often relies on the use of readily available, enantiopure starting materials. Through stereospecific reactions, the chirality of this compound can be transferred to the target molecule, ensuring the desired stereochemical outcome.

| Transformation | Reagent/Catalyst | Product Type | Potential Application |

| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine | Synthesis of bioactive compounds |

| N-Acylation | Acyl chloride, Base | Amide | Pharmaceutical intermediates |

| Reductive Amination | Ketone/Aldehyde, Reducing agent | Secondary/Tertiary Amine | Fine chemical synthesis |

| C-N Cross-Coupling | Aryl halide, Palladium catalyst | N-Aryl amine | Materials science, Pharmaceuticals |

This table illustrates potential synthetic transformations of this compound, highlighting its versatility as a building block.

The combination of a lipophilic hexyl group and an aromatic phenyl ring, along with a chiral amine center, provides a unique three-dimensional structure that can interact specifically with biological targets such as enzymes and receptors. By modifying the substituents on the phenyl ring or the alkyl chain, medicinal chemists can fine-tune the pharmacological properties of molecules derived from this scaffold to optimize efficacy and reduce side effects.

Catalytic Applications

In addition to its role as a stoichiometric reagent, this compound and its derivatives are emerging as powerful catalysts in their own right, particularly in the realm of asymmetric synthesis.

Chiral primary amines have gained significant attention as organocatalysts, which are small, metal-free organic molecules that can catalyze chemical reactions with high efficiency and enantioselectivity. beilstein-journals.org These catalysts are often derived from natural amino acids or other readily available chiral sources. beilstein-journals.org

The catalytic activity of primary amines stems from their ability to react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions as transient intermediates. By controlling the steric environment around the reactive intermediate, a chiral primary amine catalyst can direct the approach of a reactant to one face of the molecule, leading to the preferential formation of one enantiomer of the product.

While specific studies employing this compound as an organocatalyst are not yet prevalent in the literature, its structural features make it a promising candidate for this application. The development of synthetic routes to enantiomerically pure this compound would open the door to its exploration in a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions.

| Asymmetric Reaction | Catalyst Type | Intermediate | Product Type |

| Aldol Reaction | Chiral Primary Amine | Enamine | β-Hydroxy Carbonyl |

| Michael Addition | Chiral Primary Amine | Enamine | 1,5-Dicarbonyl Compound |

| Mannich Reaction | Chiral Primary Amine | Iminium Ion | β-Amino Carbonyl |

| Diels-Alder Reaction | Chiral Primary Amine | Iminium Ion | Cyclohexene Derivative |

This table summarizes common asymmetric reactions catalyzed by chiral primary amines, a class to which this compound belongs.

The reactivity and selectivity of transition metal catalysts are profoundly influenced by the ligands that coordinate to the metal center. Chiral amines are a well-established class of ligands for a variety of metal-catalyzed asymmetric reactions. The nitrogen atom of the amine can donate its lone pair of electrons to the metal, forming a coordinate bond.

This compound, particularly in its enantiopure form, could serve as a valuable chiral ligand. The steric bulk of the phenyl and hexyl groups can create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction. Such ligands are crucial in processes like asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals.

The development of new ligands is a continuous effort in the field of catalysis, and the modular nature of this compound allows for the systematic modification of its structure to optimize its performance as a ligand for specific metal-catalyzed reactions.

Enzymes are highly efficient and selective catalysts that are increasingly used in industrial chemical processes. Lipases and transaminases are two classes of enzymes that are particularly relevant to the synthesis and resolution of chiral amines.

Enzymatic Kinetic Resolution: Racemic this compound can potentially be resolved into its constituent enantiomers through enzymatic kinetic resolution. In this process, an enzyme, such as a lipase, selectively acylates one enantiomer of the amine at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched amine from the acylated product. For example, the enzymatic resolution of the structurally similar 1-phenylethylamine (B125046) is a well-established process. nih.govmdpi.com

Asymmetric Synthesis with Transaminases: Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. By using a prochiral ketone, such as 1-phenylhexan-1-one, and a suitable amino donor, a transaminase could be employed for the asymmetric synthesis of (R)- or (S)-1-Phenylhexan-1-amine with high enantiomeric excess. Protein engineering and directed evolution are powerful tools for developing transaminases with high activity and selectivity for specific substrates.

| Enzymatic Process | Enzyme Class | Substrate(s) | Product(s) |

| Kinetic Resolution | Lipase | Racemic this compound, Acyl donor | (R)- or (S)-1-Phenylhexan-1-amine, Acylated amine |

| Asymmetric Synthesis | Transaminase | 1-Phenylhexan-1-one, Amino donor | (R)- or (S)-1-Phenylhexan-1-amine |

This table outlines potential enzymatic routes for the preparation of enantiomerically pure this compound.

Lack of Publicly Available Research Data for this compound